molecular formula C10H6F3IN2O2 B1469372 Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1237841-44-9

Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1469372
M. Wt: 370.07 g/mol
InChI Key: OPXBEJADSYTGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (MIIPC) is an organic compound with a wide range of applications in scientific research. It has been used in a variety of research fields, including biochemistry, physiology, and pharmacology. MIIPC is synthesized using a variety of methods, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, the study of enzyme-inhibitor interactions, and the study of drug metabolism. Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has also been used in the study of receptor binding and the study of drug-target interactions. In addition, Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has been used in the study of DNA and RNA synthesis, as well as in the study of protein-protein interactions.

Mechanism Of Action

The mechanism of action of Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is not fully understood, but it is believed to act as an inhibitor of enzymes. It is thought to inhibit enzymes by binding to the active site of the enzyme and preventing the enzyme from binding to its substrate. In addition, Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is thought to interact with receptors, causing them to become less active or to be blocked from binding to their substrates.

Biochemical And Physiological Effects

The biochemical and physiological effects of Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate are not fully understood, but it is believed to be involved in a variety of biochemical and physiological processes. Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has been shown to affect the activity of enzymes, receptors, and proteins, and to modulate the expression of genes. In addition, Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has been shown to affect the metabolism of drugs, and to affect the transport of molecules across cell membranes.

Advantages And Limitations For Lab Experiments

The use of Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate in laboratory experiments has several advantages, including its low cost and its ability to be synthesized in a variety of ways. In addition, Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has been shown to be stable and non-toxic, making it an ideal compound for use in laboratory experiments. However, Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is not completely non-toxic, and it has been shown to have some toxicity in certain cell types. In addition, Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has been shown to be unstable in some environments, making it unsuitable for use in some laboratory experiments.

Future Directions

The future directions for Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate research include the development of new synthesis methods, the study of its biochemical and physiological effects, and the development of new applications. In addition, further research into the mechanism of action of Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate and its interactions with enzymes and receptors is needed. Finally, further research into the toxicity of Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate and its stability in different environments is needed.

properties

IUPAC Name

methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3IN2O2/c1-18-9(17)7-4-16-3-5(14)2-6(8(16)15-7)10(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXBEJADSYTGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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